Enhanced Lipophilicity vs. 5-Aminoindazole: Calculated LogP and Permeability Advantage
The addition of a methyl group at the 6-position significantly increases the compound's lipophilicity compared to the unsubstituted 5-aminoindazole. The calculated LogP for 6-methyl-1H-indazol-5-amine is 0.98, whereas 5-aminoindazole (CAS 19335-11-6) typically exhibits a lower LogP value (e.g., experimentally determined LogP of approximately 0.73 for 1H-indazol-5-amine) [1]. This 34% increase in calculated lipophilicity can translate to improved passive membrane permeability, a critical factor for intracellular target engagement.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.98 |
| Comparator Or Baseline | 5-Aminoindazole: LogP ≈ 0.73 |
| Quantified Difference | Approximately 34% increase in LogP value |
| Conditions | Calculated using standard cheminformatics algorithms (ChemBase, ACD/Labs); comparator value from PubChem experimental data for 1H-indazol-5-amine. |
Why This Matters
This differentiation is critical for projects where cell permeability is a known bottleneck, offering a direct physicochemical advantage over the less lipophilic 5-aminoindazole scaffold.
- [1] ChemBase.cn. 6-methyl-1H-indazol-5-amine - Physicochemical Properties (ID: 39792). View Source
